POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY
Description
Contextualization within Advanced Polymeric Materials Research
Advanced polymeric materials are at the forefront of innovation across a multitude of technological sectors, including electronics, aerospace, and biomedicine. msu.ruacs.org These materials are distinguished from traditional polymers by their enhanced properties and specific functionalities, which can be precisely engineered at the molecular level. acs.orgmdpi.com Research in this area is increasingly focused on the development of "smart" or functional polymers that can respond to external stimuli such as light, heat, or an electric field. mdpi.com
Poly[4-(2,2-dicyanovinyl)-N-bis(hydroxyethyl)aniline-alt-(4,4′-methylenebis(phenylisocyanate))]urethane is a prime example of such a functional polymer. By integrating an NLO-active chromophore directly into the polyurethane backbone, researchers aim to create materials with a stable and robust second-order NLO response. This positions the polymer within the subfield of photonic and optoelectronic polymers, which are being developed for applications like high-speed data communication, optical data storage, and sensor protection. nih.govdtic.mil The polyurethane matrix offers a versatile platform for chromophore alignment, a critical factor for achieving macroscopic NLO effects.
Significance of the 2,2-Dicyanovinyl Moiety in Functional Polymer Design
The functionality of Poly[4-(2,2-dicyanovinyl)-N-bis(hydroxyethyl)aniline-alt-(4,4′-methylenebis(phenylisocyanate))]urethane is largely dictated by the electronic properties of the 2,2-dicyanovinyl group. This moiety is a powerful electron-withdrawing group due to the presence of two nitrile (-CN) substituents. When attached to an electron-donating group through a π-conjugated system, it creates a "push-pull" chromophore.
This intramolecular charge-transfer (ICT) character is fundamental to the polymer's NLO properties. acs.org The dicyanovinyl group acts as the electron acceptor, while the aniline (B41778) derivative serves as the electron donor. This arrangement leads to a large change in dipole moment upon excitation, a key requirement for second-order NLO activity. The efficiency of this charge transfer directly influences the magnitude of the material's hyperpolarizability. The incorporation of such push-pull systems is a common strategy in the design of materials for electro-optic modulation and frequency doubling. rsc.org
Historical Overview of Related Charge-Transfer and Optoelectronic Polyurethanes and Conjugated Polymer Systems
The development of the subject polymer is built upon decades of research in both polyurethane chemistry and conjugated polymers. Polyurethanes were first discovered in 1937 by Otto Bayer and his colleagues at IG Farben. acs.org Their versatility led to a wide range of applications, from foams to elastomers and coatings. umich.edu The initial focus was on their mechanical and thermal properties.
The exploration of polyurethanes for optoelectronic applications began much later, with the broader rise of interest in NLO materials. The field of nonlinear optics itself was born in 1961 with the demonstration of second-harmonic generation. mdpi.com Early NLO materials were primarily inorganic crystals. However, the desire for materials with larger NLO coefficients, faster response times, and better processability led researchers to investigate organic and polymeric systems.
In the 1980s, the concept of "guest-host" systems emerged, where NLO chromophores were dispersed into a polymer matrix. However, these systems often suffered from issues like chromophore aggregation and relaxation, leading to a decay in NLO activity. To overcome these limitations, researchers began to chemically incorporate the chromophores into the polymer structure, either as side-chains or as part of the main chain. nih.gov
The synthesis of main-chain NLO polyurethanes, such as the one discussed in this article, represents a significant advancement in this area. By making the chromophore an integral part of the polymer backbone, a higher chromophore density and improved orientational stability can be achieved. This approach leverages the well-established chemistry of polyurethanes to create robust and processable materials with tailored optoelectronic properties.
Concurrently, the field of conjugated polymers has seen explosive growth, driven by their potential in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. ncsu.edursc.org The understanding of charge-transfer mechanisms in these systems has provided valuable insights for the design of NLO polymers. msu.ru The subject polymer can be seen as a hybrid, combining the desirable processing and mechanical properties of polyurethanes with the electronic functionality of conjugated systems.
Data Tables
Due to the highly specific nature of this polymer, publicly available experimental data is scarce. The following tables present representative data for similar nonlinear optical polyurethanes to provide a contextual understanding of their typical properties.
Table 1: Representative Thermal Properties of NLO Polyurethanes
| Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | 120-200 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is desirable for the temporal stability of chromophore orientation. |
| Decomposition Temperature (Td) | 250-350 °C | Represents the temperature at which the polymer begins to chemically degrade. A high Td is crucial for material processing and long-term device stability. |
This table is illustrative and based on typical values for main-chain NLO polyurethanes.
Table 2: Representative Nonlinear Optical Properties of Poled NLO Polyurethane Films
| Property | Typical Value Range | Measurement Technique |
| Second-Harmonic Generation (SHG) Coefficient (d₃₃) | 20-150 pm/V | Maker Fringes |
| Electro-Optic (EO) Coefficient (r₃₃) | 5-30 pm/V | Teng-Man or Mach-Zehnder Interferometry |
These values are dependent on the specific chromophore, poling conditions, and measurement wavelength. This table provides a general range for similar materials.
Properties
CAS No. |
159624-03-0 |
|---|---|
Molecular Formula |
((C14H13N3O2)(C12H19N2O2))n |
Synonyms |
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY& |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design
Design and Synthesis of the 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline Monomer
The monomer, 4-(2,2-dicyanovinyl)-N-bis(hydroxyethyl)aniline, is the fundamental building block of the polymer. stenutz.eu Its structure combines a reactive diol functionality, necessary for polyurethane formation, with a dicyanovinyl group, which imparts specific electronic and optical properties.
Chemical Properties of the Monomer:
| Property | Value |
|---|---|
| CAS Number | 63619-34-1 |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 257.29 g/mol |
| Physical Form | Solid |
| Melting Point | 83 °C (decomposes) |
The data in this table is sourced from Sigma-Aldrich. sigmaaldrich.com
The key feature of the monomer is the 2,2-dicyanovinyl group. The most prominent and versatile method for creating this α,β-unsaturated system is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (an acidic methylene group) to a carbonyl group, followed by a dehydration reaction. wikipedia.org
In the context of this monomer, the synthesis typically involves reacting an aromatic aldehyde with an active methylene compound like malononitrile. The Z group in the reaction scheme is an electron-withdrawing group, such as a nitrile (-C≡N), which makes the adjacent methylene protons acidic enough to be removed by a weak base. wikipedia.org The reaction is often catalyzed by a weakly basic amine, such as piperidine. wikipedia.org
A specific variation of this reaction is the Doebner modification, which uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org
The N-bis(hydroxyethyl)aniline moiety provides the diol functionality required for polymerization. The synthesis of this structural component generally starts with aniline (B41778) or a substituted aniline. One common method involves the reaction of aniline with chloroethanol. google.com Another approach is the reaction with ethylene oxide. These reactions introduce the hydroxyethyl groups onto the nitrogen atom.
A plausible synthetic pathway to the complete monomer would involve a two-step process:
Synthesis of N,N-bis(hydroxyethyl)aniline : Reacting aniline with two equivalents of ethylene oxide or chloroethanol.
Introduction of the Aldehyde and Condensation : The N,N-bis(hydroxyethyl)aniline is then formylated to introduce an aldehyde group at the para position (4-position) of the benzene ring. The resulting intermediate, 4-formyl-N,N-bis(hydroxyethyl)aniline, is subsequently reacted with malononitrile via a Knoevenagel condensation to yield the final monomer, 4-(2,2-dicyanovinyl)-N-bis(hydroxyethyl)aniline.
Polymerization Techniques for Polyurethane Formation
The presence of two hydroxyl groups makes the monomer a diol, enabling it to undergo polymerization with diisocyanates to form polyurethanes. Polyurethanes are a class of polymers composed of organic units joined by carbamate (urethane) links. libretexts.orglibretexts.org
Polyurethane synthesis is a classic example of step-growth polymerization, where bifunctional monomers react to form dimers, trimers, and eventually long polymer chains. wikipedia.org The reaction occurs between the hydroxyl groups (-OH) of the diol monomer and the isocyanate groups (-N=C=O) of a diisocyanate monomer. libretexts.orgfiveable.me This polyaddition reaction forms the characteristic urethane (B1682113) linkage. libretexts.org
Commonly used diisocyanates include toluene-2,4-diisocyanate (TDI) and isophorone (B1672270) diisocyanate (IPDI). libretexts.orgosti.gov The polymerization process can be carried out using different techniques:
One-Shot Technique : This method involves mixing all reactants (diol, diisocyanate, catalysts, and other additives) together simultaneously. acs.org
Prepolymer Approach : In this two-step method, the diol is first reacted with an excess of the diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender (another diol or a diamine) to build the final high-molecular-weight polymer. acs.orgmdpi.com
The kinetics of this polyesterification process are typically acid-catalyzed, and it is crucial to efficiently remove any condensation byproducts to drive the reaction toward the formation of a high-molecular-weight polymer. wikipedia.org
Common Diisocyanates for Polyurethane Synthesis:
| Diisocyanate | Structure | Key Features |
|---|---|---|
| Toluene-2,4-diisocyanate (TDI) | Aromatic | Highly reactive, used for flexible foams. |
| Methylene diphenyl diisocyanate (MDI) | Aromatic | Used for rigid foams and elastomers. |
| Isophorone diisocyanate (IPDI) | Aliphatic | Offers good light stability and weather resistance. |
| Hexamethylene diisocyanate (HDI) | Aliphatic | Used in coatings and applications requiring flexibility. |
Achieving precise control over the polymer's architecture—such as molecular weight, molecular weight distribution (polydispersity), and block arrangements—requires more advanced strategies than conventional step-growth polymerization. While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) are primarily for chain-growth systems, principles of controlled polymerization can be applied to step-growth processes. uconn.edu
For polyurethane synthesis, architectural precision can be achieved by:
Stoichiometric Control : Carefully controlling the molar ratio of diol to diisocyanate monomers can regulate the final molecular weight. An excess of one monomer will lead to lower molecular weight chains capped with that monomer's functional group.
Sequential Monomer Addition : The synthesis of block copolymers is possible by sequentially adding different diols or diisocyanates during the prepolymer process.
Use of End-Capping Agents : Monofunctional reactants, such as hydroxy ethyl acrylate (HEA), can be included to cap the polymer chains at a desired molecular weight, which is a method used to create polyurethane oligomers for specific applications like 3D printing resins. osti.gov
Automated semi-continuous batch chemistry has also been employed to produce polyurethane oligomers with well-defined molar masses in a rapid and scalable manner. nih.govacs.org
Post-Polymerization Functionalization and Modification Strategies for Tailored Properties (e.g., Knoevenagel Condensation)
Post-polymerization modification involves chemically altering a polymer after it has been synthesized to introduce new functional groups and tailor its properties. One such strategy is to perform the Knoevenagel condensation on the polymer itself.
This approach would require the initial synthesis of a polyurethane using a monomer that contains a precursor functional group, such as an aldehyde. For example, a polymer could be synthesized from 4-formyl-N,N-bis(hydroxyethyl)aniline and a diisocyanate. The resulting polyurethane would possess pendant aldehyde groups along its backbone. These aldehyde groups can then be reacted with an active methylene compound like malononitrile or ethyl cyanoacetate in a post-polymerization Knoevenagel condensation step. acs.org
This strategy offers a modular approach to functionalization, allowing the dicyanovinyl group (or other functional moieties) to be introduced after the polymer backbone has been formed. This can be advantageous for creating materials with precisely controlled properties or for attaching sensitive functional groups that might not withstand the initial polymerization conditions. The Knoevenagel condensation has been successfully used to functionalize other polymers, demonstrating its viability as a modification tool. acs.orgresearchgate.net
Polymerization Mechanisms and Kinetic Investigations
Elucidation of Mechanistic Pathways in Polyurethane Synthesis
The fundamental reaction for forming the polyurethane linkage is the polyaddition of a diol (or polyol) with a diisocyanate. youtube.comresearchgate.net In the case of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), the monomer 4-(2,2-dicyanovinyl)-N,N-bis(hydroxyethyl)aniline serves as the diol component, providing two primary hydroxyl groups for the reaction. sigmaaldrich.combasf.com
The generally accepted mechanistic pathway involves a nucleophilic attack by the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group (-NCO). youtube.com This is followed by the migration of the hydrogen atom from the hydroxyl group to the nitrogen atom of the isocyanate. youtube.comyoutube.com This step-growth polymerization process results in the formation of the characteristic urethane (B1682113) linkage (-NH-COO-) that constitutes the polymer backbone. youtube.com This process does not produce any small molecule byproducts, which is characteristic of a polyaddition reaction. youtube.com
While the isocyanate-diol reaction is the classic and most common route, alternative, isocyanate-free pathways have been explored for polyurethane synthesis to address safety and environmental concerns associated with isocyanates. researchgate.neteurekalert.org One such method is the ring-opening polymerization of cyclic carbonates with amines to produce poly(hydroxyurethane)s (PHUs). researchgate.netresearchgate.net Another approach involves the transurethanization of bis-alkylcarbamates with diols. researchgate.net However, for NLO polyurethanes derived from monomers like 4-(2,2-dicyanovinyl)-N,N-bis(hydroxyethyl)aniline, the conventional polyaddition with diisocyanates remains a primary synthetic strategy. capes.gov.bracs.org
Kinetic Studies and Reaction Rate Analysis during Polymer Formation
The study of polymerization kinetics is essential for controlling the reaction and tailoring the polymer's final structure and properties. mdpi.com Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are commonly employed to monitor the curing process and determine key kinetic parameters. mdpi.comresearchgate.net
The curing reaction of polyurethanes can exhibit complex kinetics. For instance, the formation of urethane groups can exert an autocatalytic effect, leading to a change in the apparent activation energy as the reaction progresses. mdpi.commdpi.com When using asymmetric diisocyanates like isophorone (B1672270) diisocyanate (IPDI), which has isocyanate groups with different reactivities (cycloaliphatic and aliphatic), the kinetics can show a competitive reaction scheme. researchgate.netresearchgate.net
Table 1: Representative DSC Data for Polyurethane Curing at Different Heating Rates
This table illustrates typical data obtained from non-isothermal DSC experiments used for kinetic analysis of polyurethane formation. Data is conceptual based on descriptions in the literature. mdpi.com
| Heating Rate (β) (°C/min) | Onset Temperature (Ti) (°C) | Peak Temperature (Tp) (°C) | Final Temperature (Tf) (°C) |
| 5 | 95 | 125 | 145 |
| 10 | 105 | 138 | 160 |
| 15 | 112 | 147 | 172 |
| 20 | 118 | 155 | 181 |
The rate of polymerization is influenced by several factors, including temperature, monomer concentration, and the presence of catalysts. The reaction generally follows a second-order or n-th order kinetic model, although autocatalytic models are often more accurate in describing the self-accelerating nature of the reaction. mdpi.commdpi.com
Role of Catalysis in Polymerization Efficiency and Selectivity
Catalysts are crucial additives in polyurethane synthesis, as they significantly increase the reaction rate, allowing for polymerization to occur under milder conditions and reducing production times. mdpi.comresearchgate.net They play a vital role in controlling the efficiency of the polymerization and can influence the selectivity of the reaction, particularly when dealing with reactants that have multiple functional groups with different reactivities. researchgate.netmdpi.comresearchgate.net
The two main classes of catalysts used in polyurethane production are amine compounds and organometallic complexes. researchgate.net
Amine Catalysts : Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used. researchgate.netmdpi.com The catalytic mechanism is believed to involve the formation of a complex between the catalyst and the alcohol's hydroxyl group, which then facilitates the reaction with the isocyanate. researchgate.net The proton affinity of the amine catalyst is a key factor in its activity. mdpi.com
Organometallic Catalysts : Tin compounds, like dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the urethane-forming reaction. researchgate.net They are particularly known for promoting the gelling reaction (isocyanate-polyol). researchgate.net However, due to toxicity concerns, there is a growing interest in alternative metal catalysts, such as those based on bismuth (e.g., Bismuth(III) chloride), which show comparable activity with lower toxicity. mdpi.com
Acid catalysts have also been studied for urethane formation. Strong acids like trifluoromethanesulfonic acid (TFMSA) have been shown to effectively lower the activation energy of the reaction between an isocyanate and an alcohol. mdpi.com
The choice of catalyst is critical when using asymmetric diisocyanates like IPDI. For example, in the reaction between IPDI and an alcohol, DBTDL has been found to catalyze the reaction of the more reactive cycloaliphatic NCO group more effectively than the aliphatic NCO group. researchgate.net This selectivity can be exploited to control the polymer's microstructure.
Table 2: Comparison of Catalysts in Urethane Formation
This table compares the effect of different types of catalysts on the activation energy of the urethane formation reaction, based on findings from computational and experimental studies. mdpi.commdpi.com
| Catalyst | Catalyst Type | Relative Activation Energy | Notes |
| None | - | High | Uncatalyzed reaction is slow. |
| N-ethylmorpholine (NEM) | Tertiary Amine | Medium | Lower proton affinity compared to other cyclic amines. mdpi.com |
| DABCO | Tertiary Amine | Low | High catalytic activity due to favorable steric and electronic properties. mdpi.com |
| Trifluoromethanesulfonic acid (TFMSA) | Strong Acid | Very Low | Shows significant efficiency in promoting urethane formation. mdpi.com |
| Dibutyltin dilaurate (DBTDL) | Organometallic | Very Low | Highly effective, but with toxicity concerns. researchgate.net |
Advanced Structural Elucidation and Characterization Methodologies
Molecular Structure Analysis Techniques
The precise definition of the molecular structure, from the confirmation of monomer incorporation to the identification of functional groups, is achieved through a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of polymers. Both ¹H and ¹³C NMR are utilized to confirm the successful polymerization of the monomer, 4-(2,2-dicyanovinyl)-N,N-bis(2-hydroxyethyl)aniline, and to verify the structure of the resulting polymer.
In the ¹H NMR spectrum of the parent monomer, distinct signals corresponding to the aromatic protons, the vinyl proton, and the protons of the N,N-bis(2-hydroxyethyl) groups are observed. Following polymerization, changes in the chemical shifts and the disappearance of the vinyl proton signal would confirm its participation in the polymerization process. The signals from the aromatic and hydroxyethyl groups would remain, albeit potentially broadened and shifted due to the restricted motion within the polymer backbone.
¹³C NMR provides complementary information, offering detailed insight into the carbon framework. The spectrum of the monomer shows characteristic peaks for the dicyanovinyl carbons, aromatic carbons, and the carbons of the hydroxyethyl substituents. In the polymer's spectrum, these peaks would be retained, but with broadening characteristic of macromolecular structures. The absence of signals from the vinyl group carbons would further confirm successful polymerization. Analysis of related polyaniline structures by ¹³C NMR has shown that a rich set of resonance peaks can be resolved in solution, providing detailed information on the chain structure.
| Proton Type | Expected ¹H NMR Chemical Shift (ppm) (Monomer) | Expected ¹³C NMR Chemical Shift (ppm) (Monomer) |
| Aromatic (C₆H₄) | 7.0 - 8.0 | 110 - 150 |
| Vinyl (=CH) | 7.5 - 8.5 | 140 - 160 |
| Dicyano (=C(CN)₂) | - | 115 - 120 (CN), 70-80 (=C) |
| Methylene (-CH₂-N) | 3.6 - 4.0 | 50 - 60 |
| Methylene (-CH₂-OH) | 3.8 - 4.2 | 60 - 70 |
| Hydroxyl (-OH) | Variable | - |
Note: The expected chemical shifts are estimates and can vary based on solvent and experimental conditions. Upon polymerization, peaks associated with the vinyl group would disappear, and other peaks would typically broaden.
Infrared (IR) and Raman Spectroscopy Approaches for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups present in the polymer. ebin.pub These two methods are often complementary.
Fourier Transform Infrared (FTIR) Spectroscopy would be used to confirm the presence of key functional groups. The FTIR spectrum of POLY(4-(2,2-DICYANOVINYL)-N,N-BIS(2-HYDROXYETHYL)ANILINE) is expected to show characteristic absorption bands:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl (-OH) groups.
C-H Stretching: Bands around 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds in the ethyl groups and aromatic C-H bonds.
C≡N Stretching: A sharp, intense peak around 2220-2230 cm⁻¹ for the nitrile (CN) groups of the dicyanovinyl moiety.
C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic ring and the dicyanovinyl double bond.
C-O Stretching: A strong band in the 1000-1250 cm⁻¹ range due to the primary alcohol C-O bond.
Raman Spectroscopy provides further structural information, particularly for non-polar bonds that are weak in IR spectra. For this polymer, Raman spectroscopy would be highly sensitive to the C=C double bond of the dicyanovinyl group and the aromatic ring, as well as the C≡N triple bond. thermofisher.com It is an effective method for examining variations in crystallinity and orientation in polymers. researchgate.net
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200-3600 (Broad) | Weak |
| Nitrile (-C≡N) | Stretching | 2220-2230 (Sharp, Strong) | 2220-2230 (Strong) |
| Alkene (-C=C-) | Stretching | ~1600 | ~1600 (Strong) |
| Aromatic Ring | C=C Stretching | 1500-1600 | 1500-1600 |
| Methylene (-CH₂-) | Stretching | 2850-2960 | 2850-2960 |
| Alcohol (-C-O) | Stretching | 1000-1250 | Weak |
Mass Spectrometry Techniques (e.g., MALDI-ToF MS) for Molar Mass Distribution and End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful technique for polymer characterization, providing information on the absolute molar mass, molar mass distribution, and end-group structure. tuwien.at In a MALDI-ToF analysis of POLY(4-(2,2-DICYANOVINYL)-N,N-BIS(2-HYDROXYETHYL)ANILINE), the polymer is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser. tue.nl
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. vot.plkratos.com For POLY(4-(2,2-DICYANOVINYL)-N,N-BIS(2-HYDROXYETHYL)ANILINE), XPS analysis would provide the atomic percentages of carbon, nitrogen, and oxygen.
High-resolution scans of the C 1s, N 1s, and O 1s regions would offer insight into the chemical bonding environments.
C 1s Spectrum: Deconvolution would reveal multiple peaks corresponding to C-C/C-H bonds in the aromatic ring and alkyl chains, C-N bonds, C-O bonds from the alcohol, and potentially the carbons of the dicyanovinyl group.
N 1s Spectrum: Peaks corresponding to the tertiary amine and the nitrile groups would be expected at different binding energies.
O 1s Spectrum: A single primary peak corresponding to the hydroxyl (C-O-H) group would be anticipated.
The quantitative data from XPS is crucial for verifying the polymer's stoichiometry and detecting any surface contamination or modification.
| Element | Core Level | Expected Binding Energy (eV) | Associated Functional Groups |
| Oxygen | O 1s | ~532-533 | C-O H |
| Nitrogen | N 1s | ~399-400 | C-N (C)₂, C≡N |
| Carbon | C 1s | ~284.8 | C -C, C -H (Reference) |
| ~285.5 | C -N | ||
| ~286.5 | C -O | ||
| ~287-288 | C =C(CN)₂ |
Polymer Architecture and Topology Characterization
Beyond the molecular structure, understanding the macroscopic properties of the polymer chains, such as their size and size distribution, is essential.
Gel Permeation Chromatography (GPC) for Molar Mass Determination and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molar mass distribution of polymers. lcms.cz The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules through a column packed with porous gel.
A GPC analysis of POLY(4-(2,2-DICYANOVINYL)-N,N-BIS(2-HYDROXYETHYL)ANILINE) would yield a chromatogram from which the number-average molar mass (Mn), weight-average molar mass (Mw), and peak molar mass (Mp) can be determined relative to known calibration standards (e.g., polystyrene or pullulan). The polydispersity index (PDI), calculated as the ratio of Mw/Mn, is a critical parameter obtained from GPC. The PDI value indicates the breadth of the molar mass distribution; a value close to 1.0 suggests a very narrow distribution, which is typical for polymers synthesized via living polymerization methods, while larger values indicate a broader distribution of chain lengths.
Scanning Tunneling Microscopy (STM) for Molecular-Scale Imaging and Defect Analysis
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the surface of conductive materials with atomic resolution. For a conductive or semi-conductive polymer like POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), STM can provide unprecedented insights into the arrangement of individual polymer chains on a conductive substrate.
High-resolution STM imaging can potentially reveal the orientation and packing of the polymer chains, including the distinct dicyanovinyl and N,N-bis(hydroxyethyl)aniline moieties. By analyzing the tunneling current between the STM tip and the sample, it is possible to map the local density of electronic states, which can help in identifying different functional groups within the polymer structure. Furthermore, STM is highly effective in identifying and characterizing surface defects, such as chain breaks, loops, and entanglements, which can significantly influence the material's electronic and optical properties. In some cases, functionalizing the STM tip with specific molecules can enhance the chemical sensitivity and allow for the selective imaging of particular molecular states. columbia.edu
Illustrative Research Findings from STM Analysis:
| Parameter | Observation | Implication |
| Chain Conformation | Predominantly linear and ordered chains with occasional kinks. | Indicates a degree of self-assembly on the substrate. |
| Inter-chain Distance | Average spacing of 1.5 nm between parallel chains. | Provides information on the packing density. |
| Defect Density | Approximately 1 defect per 100 nm of chain length observed. | Quantifies the level of structural imperfections. |
| Electronic Heterogeneity | Variations in tunneling current along the polymer backbone. | Suggests localized differences in electronic structure. |
Morphological and Supramolecular Structure Probing
The bulk and thin-film morphology of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE) dictates its macroscopic properties. A combination of microscopy and diffraction techniques is employed to probe its surface topography, internal microstructure, and degree of crystallinity.
Atomic Force Microscopy (AFM) is a versatile technique for imaging the surface topography of materials with nanoscale resolution. Unlike STM, AFM does not require the sample to be conductive, making it suitable for a wider range of polymeric materials. In the case of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), AFM can be used to characterize the surface roughness, grain size, and phase separation in thin films.
Tapping-mode AFM, where the cantilever oscillates near its resonance frequency, is particularly useful for soft polymer samples as it minimizes sample damage. The phase imaging mode in AFM can provide contrast based on the material's mechanical properties, such as adhesion and viscoelasticity, allowing for the differentiation of crystalline and amorphous regions or ares with different chemical compositions.
Hypothetical AFM Data for a Thin Film of the Polymer:
| Parameter | Value | Method |
| Root Mean Square (RMS) Roughness | 2.5 nm | Tapping-Mode Topography |
| Average Domain Size | 50 nm | Phase Imaging |
| Surface Skewness | 0.8 | Statistical Analysis of Topography |
| Surface Kurtosis | 3.2 | Statistical Analysis of Topography |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the microstructure of materials at the micro- and nanoscale. azooptics.comazom.compressbooks.pubmdpi.comlibretexts.org
SEM provides high-resolution images of the sample's surface by rastering a focused electron beam across it. azom.compressbooks.publibretexts.org For POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), SEM can reveal information about the morphology of powders, the surface of cast films, and the cross-section of membranes. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM can also provide elemental analysis of the sample.
TEM, on the other hand, requires very thin samples through which an electron beam is transmitted. azooptics.com This technique can provide much higher resolution images of the internal structure of the polymer, including the visualization of crystalline domains, nanoparticles, or other fillers if present.
Comparative Features of SEM and TEM for Polymer Analysis:
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Resolution | Typically up to 1 nm | Can achieve sub-angstrom resolution |
| Sample Thickness | Can be used on bulk samples | Requires ultrathin sections (typically <100 nm) |
| Imaging Mode | Surface topography and composition | Internal structure and morphology |
| Information | 3D-like surface images | 2D projection of the internal structure |
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For polymers, XRD can be used to distinguish between crystalline and amorphous regions and to determine the degree of crystallinity. The diffraction pattern of a semi-crystalline polymer will show sharp peaks superimposed on a broad amorphous halo.
For POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), the positions of the diffraction peaks can provide information about the crystal lattice parameters, while the width of the peaks can be related to the size of the crystallites. The ratio of the integrated intensity of the crystalline peaks to the total scattered intensity can be used to estimate the percentage of crystallinity.
Illustrative XRD Data Analysis:
| Diffraction Angle (2θ) | d-spacing (Å) | Assignment |
| 15.2° | 5.82 | Inter-chain packing |
| 25.5° | 3.49 | π-stacking |
| Degree of Crystallinity | 35% | Calculated from peak deconvolution |
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to characterize the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. researchgate.netmdpi.comresearchgate.netmdpi.comarxiv.org By analyzing the change in polarization of light upon reflection from a sample, SE can provide valuable information about film thickness, surface roughness, and interfacial layers. mdpi.comresearchgate.netmdpi.comarxiv.org
For thin films of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), SE can be used to accurately determine the film thickness and to model the optical properties. The extinction coefficient spectrum obtained from SE analysis is related to the electronic absorption of the material and can be used to determine the band gap and identify electronic transitions. researchgate.net
Typical Optical Constants for a Donor-Acceptor Polymer Film Determined by SE:
| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |
| 400 | 1.85 | 0.52 |
| 500 | 1.78 | 0.21 |
| 600 | 1.72 | 0.05 |
| 700 | 1.70 | 0.01 |
Theoretical and Computational Investigations of Poly 4 2,2 Dicyanovinyl N Bis Hydroxyethyl Aniline Alt 4,4′ Methylenebis Phenylisocyanate Urethane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties that give rise to the polymer's intended functions. These methods model the behavior of electrons within the molecular structure, offering a window into its reactivity and optical characteristics.
Density Functional Theory (DFT) Applications for Ground State Properties
Researchers employ DFT to optimize the geometry of the polymer's constituent monomers and oligomers, predicting the most stable three-dimensional arrangements of atoms. mdpi.com A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that describes the molecule's electronic excitability and chemical reactivity. nih.gov A smaller energy gap generally correlates with higher reactivity and increased polarizability, which is a desirable trait for NLO materials. nih.gov
For the chromophore unit, 4-(2,2-dicyanovinyl)-N-bis(hydroxyethyl)aniline, the HOMO is typically localized on the electron-donating aniline (B41778) moiety, while the LUMO is centered on the electron-accepting dicyanovinyl group. This spatial separation of orbitals is indicative of a strong intramolecular charge-transfer character upon excitation. DFT calculations can precisely map the electron density distributions of these frontier orbitals. thaiscience.info
Various DFT functionals, such as B3LYP, PBE0, and CAM-B3LYP, may be used, and the choice of functional can significantly influence the calculated properties, especially the HOMO-LUMO gap. nih.govresearchgate.net Therefore, computational studies often benchmark several functionals against experimental data or higher-level calculations to ensure the reliability of the predictions. researchgate.net The results of these calculations, including orbital energies and electron distribution, provide a solid theoretical foundation for understanding the polymer's electronic behavior.
Table 1: Representative DFT-Calculated Electronic Properties for Dicyanovinyl-Aniline Type Chromophores Note: These values are representative examples based on similar systems and can vary depending on the specific functional, basis set, and molecular model used.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ionization potential. |
| ELUMO | -2.5 to -3.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 eV | Indicates electronic excitability and chemical stability. nih.gov A smaller gap often enhances NLO response. |
| Dipole Moment (μ) | 5 to 15 Debye | Measures the ground-state charge asymmetry, which is a prerequisite for second-order NLO activity. |
Time-Dependent DFT (TD-DFT) and Many-Body Green's Functions Theory for Excited State Investigations
To understand the optical properties of the polymer, it is essential to investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. It allows for the calculation of electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.com For this polymer, TD-DFT calculations would predict the wavelength of maximum absorption (λmax), which corresponds to the HOMO-LUMO transition and is responsible for the material's color and key optical properties. researchgate.net These calculations are critical for designing materials that are transparent in certain regions of the electromagnetic spectrum while having strong responses at others. The performance of TD-DFT is highly dependent on the choice of functional, with long-range corrected functionals like CAM-B3LYP and ωB97XD often providing more accurate results for charge-transfer excitations, which are dominant in this type of push-pull system. unamur.bersc.org
For a more rigorous and accurate description of excited states, especially in complex, extended systems, researchers may turn to Many-Body Green's Functions Theory, utilizing the GW approximation and the Bethe-Salpeter Equation (BSE). tue.nl This two-step approach first calculates the energies of quasiparticle excitations (electron addition/removal) within the GW approximation and then describes neutral excitations (electron-hole pairs, or excitons) by solving the BSE. tue.nl This method provides a more physically sound description of electron correlation and screening effects, which are crucial for accurately predicting exciton (B1674681) binding energies and optical absorption spectra in solid-state polymer systems. tue.nlaip.org While computationally more demanding than TD-DFT, the GW-BSE approach offers higher accuracy for both localized and charge-transfer excitons on an equal footing. tue.nl
Molecular Dynamics Simulations for Conformation and Intermolecular Interactions
While quantum chemical calculations focus on the electronic properties of a single chain or its fragments, Molecular Dynamics (MD) simulations are used to explore the large-scale conformational landscape and intermolecular interactions of the polymer assembly. wpmucdn.com MD simulations model the polymer at the atomic level, using classical mechanics to simulate the movements of atoms and molecules over time. researchgate.net
For the title polyurethane, MD simulations can provide critical insights into:
Microphase Separation: Segmented polyurethanes, like the one , are known to undergo microphase separation, where the "hard" segments (containing the urethane (B1682113) and aromatic MDI units) and "soft" segments (containing the more flexible diol with the chromophore) aggregate into distinct domains. bohrium.com MD simulations can model this process and predict the morphology of these domains, which significantly impacts the material's mechanical and optical properties. bohrium.comresearchgate.net
Intermolecular Interactions: The simulation can quantify the strength and nature of non-covalent interactions, such as hydrogen bonding between the urethane N-H and C=O groups, and π-π stacking between the aromatic rings of the MDI and chromophore units. researchgate.netbohrium.com These interactions are the primary drivers of the polymer's three-dimensional structure and bulk properties.
To perform these simulations, a force field (e.g., OPLS-AA, AMBER) is required, which defines the potential energy of the system as a function of atomic coordinates. wpmucdn.com The simulations can track the trajectories of thousands of atoms over nanoseconds or even microseconds, revealing dynamic processes and equilibrium structures that are inaccessible to static quantum calculations. researchgate.net
Computational Modeling of Polymerization Processes and Reaction Pathways
Computational chemistry can also be used to model the synthesis of the polymer itself. The formation of polyurethanes involves the polyaddition reaction between isocyanate (NCO) and hydroxyl (OH) groups. uni-miskolc.huresearchgate.net Quantum chemical calculations can be employed to investigate the mechanism of this urethane-forming reaction.
These studies typically involve:
Transition State Analysis: Calculating the structures and energies of the transition states for the reaction between the 4,4′-methylenebis(phenylisocyanate) (MDI) and the N-bis(hydroxyethyl)aniline diol. researchgate.netmdpi.com This provides the activation energy barrier, which determines the reaction rate. mdpi.com
Catalytic Effects: If a catalyst is used in the synthesis, computational models can elucidate its role in lowering the activation energy. For instance, amine catalysts are common in polyurethane synthesis, and models can show how they interact with the reactants to facilitate the reaction. mdpi.com
Reaction Pathways: Several mechanisms for urethane formation have been proposed, including direct addition and alcohol-catalyzed pathways. researchgate.netmdpi.com Computational studies can compare the energy profiles of these different pathways to determine the most likely mechanism under specific reaction conditions. mdpi.com
Kinetic models can then be developed based on the parameters derived from these quantum chemical calculations. researchgate.netosti.gov These models can simulate the progress of the polymerization, predicting how factors like reactant concentration, temperature, and catalyst choice affect the rate of polymerization and the molecular weight distribution of the final polymer. researchgate.netscilit.com Such simulations are valuable for optimizing the synthesis process.
Modeling of Charge Transfer and Excitonic Phenomena in Polymer Systems
The primary function of this polymer is derived from its electronic and optical properties, which are governed by charge transfer and excitonic phenomena. The dicyanovinyl-aniline chromophore is specifically designed to facilitate intramolecular charge transfer (ICT) upon photoexcitation.
Computational modeling in this area focuses on:
Charge-Transfer Characterization: Using quantum chemical methods like TD-DFT, the charge difference density between the ground and excited states can be visualized. This shows the movement of electron density from the aniline donor to the dicyanovinyl acceptor upon excitation, confirming the charge-transfer nature of the transition. Models like the charge-transfer dipole model can further quantify this effect. wanglab-scu.com
Exciton Dynamics: An exciton is a bound state of an electron and an electron hole, which are attracted to each other by electrostatic forces. aps.org In this polymer, photoexcitation creates an intramolecular charge-transfer exciton. Computational models can describe the properties of this exciton, such as its binding energy and spatial extent. tue.nl
Nonlinear Optical Response: The large change in dipole moment between the ground and the charge-transfer excited state is the microscopic origin of the second-order nonlinear optical response (hyperpolarizability, β). Theoretical models can calculate this property. rsc.org The dynamics of these excitons, including their formation and decay, can be simulated to understand and predict the material's macroscopic NLO performance. arxiv.orgyoutube.comresearchgate.net
Intersystem Crossing and Triplet States: Advanced computational models can also investigate pathways for intersystem crossing, where the initially formed singlet exciton converts to a longer-lived triplet exciton. nih.gov This is relevant for applications such as organic light-emitting diodes (OLEDs), although the primary focus for this NLO material is typically the singlet state dynamics.
By combining these different computational techniques, researchers can build a comprehensive, multi-scale model of the polymer, linking its fundamental chemical structure to its macroscopic functional properties.
Applications in Advanced Materials and Technologies Non Clinical Focus
Integration in Optoelectronic Device Architectures
The inherent electro-optic properties of polyurethanes containing dicyanovinyl chromophores make them promising candidates for various optoelectronic devices. Research in this area is focused on leveraging these properties to enhance device performance and create new functionalities.
Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Field-Effect Transistors (FETs) are key areas where such polymers could be integrated. While specific data on the direct integration of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE) in these devices is emerging, the broader class of electro-optic polymers is under active investigation. For instance, the incorporation of electro-optic polymers in modulators is known to significantly increase the speed of data transmission while reducing power consumption. photonics.combbcmag.com These polymers can be engineered to possess desired optical, electrical, and mechanical properties. photonics.com The active components, known as chromophores, are responsible for the electro-optic effect. photonics.com
In the context of OPVs, dicyanovinyl-substituted oligoselenophenes have been synthesized and used as donor materials in both planar and bulk-heterojunction solar cells, achieving power conversion efficiencies up to 3.4%. researchgate.net This suggests the potential of dicyanovinyl-containing polymers in photovoltaic applications.
Furthermore, photocurable polyurethane-based membranes have been demonstrated as suitable matrices for ion-selective field-effect transistors (ISFETs). mdpi.com These materials offer good adhesion, low permeability, and high electrical resistance, which are crucial for the development of robust and reliable FET-based sensors. mdpi.com The development of flexible and transparent FETs using materials like sigmaaldrich.comphenacene, with high field-effect mobility, also opens avenues for the integration of functional polymers like the one in focus. rsc.org
Sensor Development and Chemoresponsive Materials
The dicyanovinyl group within the polymer structure serves as a reactive site, making it an excellent candidate for the development of chemical sensors.
Recent studies have demonstrated the use of dicyanovinyl-fluorene-benzothiadiazole-based fluorescent compounds for the rapid and sensitive detection of biogenic amines. researchgate.net These sensors operate through a dual mechanism: an aza-Michael addition reaction with primary alkyl amines in solution, leading to a visible color change, and fluorescence quenching in the solid-state upon exposure to a wider range of amine vapors. researchgate.net This dual-response capability allows for versatile sensor array development. researchgate.net The research highlights the potential for these materials in applications such as smart food packaging to monitor food spoilage by detecting the release of amines. researchgate.net
The morphology of polymer thin films also plays a crucial role in their sensory properties. Studies on functionalized polyanilines have shown that the surface morphology significantly affects the electrical conductivity and sensitivity to humidity. lettersonmaterials.com This indicates that controlling the film structure of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE) could be a key factor in optimizing its performance in sensor devices.
Energy Harvesting and Conversion Systems
The field of energy harvesting from ambient sources is a critical area of research, and electrostrictive polymers are emerging as promising materials for converting mechanical energy into electrical energy. researchgate.net Electrostrictive polymers offer advantages for small-scale energy harvesting applications, particularly those involving low-frequency excitations. researchgate.net
While direct studies on POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE) for energy harvesting are not yet widely published, its polyurethane backbone and potential for high electro-optic coefficients suggest it may possess significant electrostrictive properties. Mathematical models have been developed to determine the energy harvesting densities for representative electrostrictive materials, providing a framework for evaluating new polymers. researchgate.net Furthermore, the integration of conjugated microporous polymer nanoparticles into polyurethane films has been shown to create triboelectric nanogenerators (TENGs) with excellent performance, capable of powering small electronic devices. lettersonmaterials.com This demonstrates the potential of functionalized polyurethanes in energy harvesting systems.
Non-Linear Optics Applications
One of the most well-documented applications of polymers containing dicyanovinyl aniline (B41778) chromophores is in the field of non-linear optics (NLO). These materials exhibit a strong second-order NLO response, which is essential for applications such as electro-optic modulation and second-harmonic generation.
Polyurethanes incorporating dicyanovinyl chromophores are synthesized to create materials with high electro-optic coefficients (r33). For example, a polyurethane with a 2-dicyanomethylene-3-cyano-5, 5-dimethyl-4-p-N, N-diethanol-aminostyrene-2, 5-dihydrofuran (DAS-TCF) chromophore has been synthesized and characterized for its optical nonlinearities. photonics.com Another study on a new NLO polyurethane with a tricyanovinyl group reported a second-order nonlinear coefficient (d33) of 51 pm/V. researchgate.net This high value, combined with excellent orientational stability up to 150 °C, makes such polymers suitable for device applications. researchgate.net
The design of the chromophore itself is crucial for enhancing the NLO properties. Research has shown that introducing a small, secondary chromophore into the main chromophore structure can significantly improve the electro-optic coefficient of the resulting polymer thin films. mdpi.comresearchgate.net Polymeric thin films doped with such rationally designed chromophores have exhibited r33 values as high as 276 pm V⁻¹ at 1310 nm. mdpi.comresearchgate.net Fluorinated polyurethane-imides containing a tricyanofuran electron acceptor have also demonstrated impressive electro-optic coefficients of 56–60 pm/V at 1550 nm. researchgate.net
| Polymer System | NLO Coefficient | Wavelength (nm) | Reference |
| Polyurethane with tricyanovinyl group | d33 = 51 pm/V | Not Specified | researchgate.net |
| Polymeric thin film with chromophore A | r33 = 115 pm/V | 1310 | mdpi.comresearchgate.net |
| Polymeric thin film with chromophore B | r33 = 166 pm/V | 1310 | mdpi.comresearchgate.net |
| Polymeric thin film with chromophore C | r33 = 213 pm/V | 1310 | mdpi.comresearchgate.net |
| Polymeric thin film with chromophore D | r33 = 276 pm/V | 1310 | mdpi.comresearchgate.net |
| Fluorinated Polyurethane-imide | r33 = 56-60 pm/V | 1550 | researchgate.net |
Material Science and Engineering Applications
The versatility of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE) extends to various material science and engineering applications, including the development of smart coatings and the engineering of thin films with specific properties.
Smart Coatings
"Smart" or "stimuli-responsive" coatings are a class of materials that can change their properties in response to external stimuli such as pH, temperature, or light. eura-ag.com The functional components of these coatings can be the resin itself or various additives. eura-ag.com Polyurethanes are widely used as the base for such coatings due to their durability and versatility.
Recent research has focused on developing smart coatings with self-healing and anti-corrosion properties. eenewseurope.com While not specific to the dicyanovinyl polymer, these studies demonstrate the potential of modifying polyurethane backbones to create advanced functional coatings. For example, conductive superhydrophobic smart coatings have been developed using waterborne polyurethane and silver nanoparticles for flexible and wearable electronics. nih.gov These coatings exhibit self-cleaning, antifouling, and antibacterial properties. nih.gov
Thin Film Engineering
The ability to form high-quality thin films is crucial for many of the applications discussed. Polyurethanes are known for their good film-forming properties. researchgate.net Techniques like spin coating can be used to produce uniform thin films from soluble polyurethane precursors. researchgate.net The properties of these films, such as thickness and surface morphology, can be controlled by process parameters like spin speed and solution concentration. nih.gov
The morphology of thin films, including the degree of crystallinity and surface roughness, can significantly impact their performance. researchgate.netchemrxiv.org For instance, the crystallinity of polyurethane films can vary from the surface to the substrate interface. researchgate.net The fabrication of ordered array thin films of polyaniline/polyurethane composites has been shown to exhibit interesting optical and electrical properties that change in response to an applied voltage. researchgate.net These findings underscore the importance of controlling the thin film structure of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE) to tailor its functionality for specific applications.
| Property | Value/Observation | Reference |
| Polyurethane with tricyanovinyl group film formation | Good optical quality films by spin casting at ~100 °C | researchgate.net |
| Fluorinated Polyurethane-imide film properties | Good film-forming properties, Tg = 160–169°C | researchgate.net |
| Polyurethane thin film thickness | Achievable from 6 µm to 28.5 µm | nih.gov |
| Polyurethane thin film electrical resistance | 10⁷–10¹⁰ Ω (dielectric) | nih.gov |
| Polyurethane thin film bandgap energy | ~4.35 ± 0.03 eV | nih.gov |
Methodologies for Establishing Structure Performance Correlations
Systematic Design Approaches for Tuning Polymer Architecture and Composition
The properties of polymers derived from 4-(2,2-dicyanovinyl)-N,N-bis(hydroxyethyl)aniline can be meticulously tuned through systematic variations in their molecular architecture. This is primarily achieved by copolymerizing the functional diol monomer with a variety of comonomers, leading to materials with tailored characteristics. A common strategy is the synthesis of polyurethanes, where the dicyanovinyl-containing diol is reacted with different diisocyanates. The choice of the diisocyanate has a profound impact on the final properties of the polymer.
For instance, the incorporation of a rigid aromatic diisocyanate like 4,4′-methylenebis(phenylisocyanate) (MDI) can lead to polymers with high glass transition temperatures (Tg) and thermal stability, which is crucial for the long-term stability of induced molecular orientation in electro-optic applications. In contrast, using a more flexible aliphatic diisocyanate such as isophorone (B1672270) diisocyanate (IPDI) can result in polymers with lower Tg values and increased solubility in common organic solvents. sigmaaldrich.comsigmaaldrich.com
The dicyanovinyl group is a potent electron-accepting moiety, which, when coupled with the electron-donating amino group, forms a push-pull chromophore responsible for the polymer's nonlinear optical activity. Systematic modifications can also involve altering the electronic properties of the chromophore itself, though this would involve synthesizing new derivatives of the aniline (B41778) monomer. Furthermore, creating copolymers with varying molar ratios of the chromophoric monomer and other non-functional co-monomers allows for a fine-tuning of the chromophore density. This is a critical parameter as high chromophore loading can lead to detrimental effects such as aggregation and reduced poling efficiency.
A generalized approach to the systematic design of these functional polymers is outlined in the table below, illustrating how different structural components can be varied to achieve desired properties.
| Design Parameter | Structural Component Varied | Expected Impact on Polymer Properties |
| Glass Transition Temperature (Tg) | Diisocyanate structure (aromatic vs. aliphatic) | Aromatic diisocyanates generally increase Tg, enhancing thermal stability. |
| Chromophore Density | Molar ratio of functional monomer to comonomers | Higher density can increase nonlinear optical response but may lead to aggregation. |
| Solubility and Processability | Flexible linkages in the polymer backbone (e.g., from aliphatic diisocyanates) | Increased flexibility improves solubility in common organic solvents. |
| Nonlinear Optical Activity | Electronic nature of the push-pull system | Modifications to the donor or acceptor groups can enhance the hyperpolarizability. |
This table illustrates the general design principles for tuning the properties of polyurethanes based on the 4-(2,2-dicyanovinyl)-N,N-bis(hydroxyethyl)aniline monomer.
Investigation of Processing Conditions on Material Organization and Resulting Functionality
The macroscopic functionality of chromophoric polymers is not solely determined by their chemical composition but is also heavily influenced by the processing conditions used to create thin films or bulk materials. The arrangement of the polymer chains and the orientation of the functional chromophores are critical for achieving a significant macroscopic response. For electro-optic applications, a non-centrosymmetric alignment of the chromophores is required, which is typically achieved through electric field poling.
The choice of solvent for spin-coating, a common technique for thin film fabrication, can significantly affect the initial morphology of the polymer film. A good solvent will allow the polymer chains to be well-solvated, leading to a more uniform and amorphous film, which is often desirable for subsequent poling. The solvent's boiling point and volatility also play a role in the film formation dynamics.
Electric field poling is a crucial processing step. This involves heating the polymer film to near its glass transition temperature (Tg) to allow for chromophore mobility, applying a strong DC electric field to align the dipolar chromophores, and then cooling the film back to room temperature while the field is still applied to lock in the orientation. The efficiency of this process is dependent on several parameters:
Poling Temperature: Optimally chosen near Tg to balance chromophore mobility and the risk of dielectric breakdown.
Poling Field Strength: A higher field leads to better alignment, but is limited by the dielectric strength of the material.
Poling Time: Sufficient time must be allowed for the chromophores to orient.
The resulting degree of order is a key determinant of the material's electro-optic coefficient, a direct measure of its functionality. The temporal stability of this induced order is also a critical performance metric, as relaxation of the chromophores back to a random orientation will degrade the material's performance over time.
| Processing Parameter | Influence on Material Organization | Impact on Functionality |
| Solvent for Film Casting | Affects film uniformity and initial chain conformation. | A uniform, amorphous film is often a prerequisite for efficient poling. |
| Poling Temperature | Determines the mobility of the chromophores. | Optimal temperature maximizes alignment without causing material degradation. |
| Poling Electric Field | Provides the driving force for chromophore alignment. | Higher fields lead to a larger electro-optic coefficient. |
| Post-Poling Cooling Rate | Affects the freezing-in of the oriented structure. | A controlled cooling rate can help to minimize thermally induced stress. |
This interactive table summarizes the influence of key processing parameters on the structure and function of poled polymer films.
Advanced Analytical Frameworks for Correlating Molecular Structure with Macroscopic Responses
A comprehensive understanding of the structure-performance relationship in POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE) based materials necessitates the use of a suite of advanced analytical techniques. These methods allow for the characterization of the polymer at different length scales, from its molecular structure to its bulk properties.
Molecular and Thermal Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the resulting polymer, ensuring that the desired polymerization has occurred. koreascience.kr
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the presence of key functional groups, such as the nitrile (C≡N) stretch of the dicyanovinyl group and the urethane (B1682113) linkages in copolymers. It can also be used to monitor the degree of polymerization. koreascience.kr
Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight and molecular weight distribution of the polymer, which significantly influence its mechanical and thermal properties.
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), a critical parameter for determining the optimal poling temperature and assessing the thermal stability of the poled orientation. koreascience.kr
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is important for defining the processing window and the material's operational limits. koreascience.kr
Functional and Morphological Characterization:
UV-Visible Spectroscopy: This technique is used to determine the absorption maximum (λ_max) of the chromophore, which is related to its electronic structure. Changes in the absorption spectrum after poling can provide evidence of chromophore alignment.
Electro-Optic (EO) Measurement: Techniques such as the Teng-Man method or Mach-Zehnder interferometry are used to directly measure the electro-optic coefficient (r₃₃), which is the primary figure of merit for these materials.
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These microscopy techniques are used to investigate the surface morphology and topography of the polymer films, providing insights into film quality and uniformity.
By combining the data from these techniques, a detailed picture of the structure-property-performance relationship can be constructed. For example, one can correlate the chemical structure of the diisocyanate used in a polyurethane with the measured Tg from DSC, and in turn, relate the Tg to the temporal stability of the measured electro-optic coefficient. This integrated analytical framework is indispensable for the rational design and optimization of new and improved functional polymers based on POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE).
Challenges, Future Research Directions, and Emerging Paradigms
Scalability and Sustainable Synthetic Pathways for Complex Polymeric Systems
The transition of complex electro-optic polymers from laboratory-scale synthesis to industrial production is a primary challenge. The development of appropriate electro-optic polymeric materials is a combination of interdisciplinary tasks including the synthesis of macromolecules with π-electron systems. mdpi.com For polymers like POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), which are often synthesized through multi-step processes, ensuring batch-to-batch consistency, high purity, and cost-effectiveness on a large scale is difficult. Current synthetic routes may rely on expensive reagents, harsh reaction conditions, or complex purification techniques that are not amenable to industrial scale-up.
Future research is increasingly focused on developing sustainable synthetic pathways. This involves exploring greener solvents, catalysts, and reaction conditions to minimize environmental impact. For instance, moving away from traditional, often hazardous, organic solvents towards more benign alternatives or even solvent-free "melt" polymerization processes is a key goal. Furthermore, designing synthetic routes with higher atom economy, where a greater proportion of the reactants are incorporated into the final product, is crucial for reducing waste and cost. The development of continuous flow-chemistry processes for polymerization offers a promising avenue for enhanced control over reaction parameters, leading to improved scalability and product consistency.
Side-chain electro-optic polymers, where chromophore molecules are covalently bonded to the polymer backbone, offer advantages like high chromophore concentration and reduced risk of phase separation. mdpi.com However, their synthesis can be complex. mdpi.com Research into more efficient polymerization techniques, such as click chemistry reactions, is underway to simplify these syntheses and improve their scalability. washington.edu
Development of Novel In-Situ Characterization Methodologies
Understanding the formation and behavior of polymeric systems in real-time is critical for optimizing their properties. In-situ characterization techniques, which monitor the polymerization process as it happens, provide invaluable insights into reaction kinetics, morphological evolution, and the development of material properties. youtube.com
For film formation, which is critical for many applications of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), techniques like grazing-incidence X-ray scattering (GIXS) are being used to study the dynamic behavior of polymer morphology as it dries. escholarship.org Other advanced methods for characterizing thin film growth include electron diffraction techniques like Reflection High-Energy Electron Diffraction (RHEED), and photoemission techniques such as Ultraviolet Photoemission Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS). oreilly.com These methods allow researchers to observe and understand the process, which helps in diagnosing issues faster. oreilly.com
The table below summarizes some novel in-situ characterization techniques applicable to polymer film formation and polymerization.
| Technique | Information Gained | Application Area |
| Grazing-Incidence X-ray Scattering (GIXS) | Dynamic morphological evolution during film drying. escholarship.org | Thin Film Formation |
| In-situ Spectroscopic Ellipsometry | Film thickness, optical constants, and growth rates. oreilly.com | Thin Film Growth |
| Fourier Transform Infrared (FTIR) Spectroscopy | Monitoring of chemical bond formation and reaction progress. researchgate.net | Polymerization Kinetics |
| In-situ Polymerization Monitoring | Real-time tracking of polymer properties during formation. youtube.com | Polymer Synthesis |
| Surface-Enhanced Raman Spectroscopy (SERS) | Probing ionic diffusion dynamics through polymer shells. researchgate.net | Composite Materials |
Future developments will likely focus on combining multiple in-situ techniques to create a more comprehensive picture of the polymerization process. For example, simultaneously measuring spectroscopic, thermal, and morphological changes would provide a multi-faceted understanding of how the final material properties are established. The fabrication of specialized microreactors and sample cells compatible with various analytical instruments is a key area of ongoing research. escholarship.orgrsc.org
Integration into Hybrid and Composite Material Systems
The true potential of functional polymers is often realized when they are integrated into hybrid and composite materials, combining the advantages of different material classes. mdpi.com For an electro-optic polymer like POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), integration into silicon photonics platforms is a major area of interest. researchgate.net This creates hybrid devices that leverage the high-speed modulation capabilities of the polymer with the established fabrication infrastructure of silicon. researchgate.netphotonicsmanufacturing.org
The creation of polymer composites involves incorporating reinforcing materials to enhance mechanical, thermal, or electrical properties. mdpi.com Challenges in this area include ensuring strong interfacial adhesion between the polymer matrix and the filler material, achieving a uniform dispersion of fillers, and maintaining the desired optical or electronic properties of the polymer.
Future research will explore the use of novel nanomaterials, such as carbon nanotubes or graphene, as fillers to create multifunctional composites. For example, integrating conductive nanofillers could enhance the electrical properties of the polymer for more efficient poling in electro-optic applications. The use of polymer waveguides in stacked, multi-layer configurations is also being explored to enable dense photonic integration. fraunhofer.de Furthermore, the development of advanced manufacturing techniques like 3D printing will enable the fabrication of complex, three-dimensional composite structures with precisely controlled architectures.
| Hybrid/Composite System | Key Components | Potential Advantage | Reference |
| Polymer-Silicon Photonics | Electro-optic Polymer, Silicon Waveguide | High-speed modulation, CMOS compatibility | researchgate.net |
| Polymer-Polymer Composites | Conducting Polymer (e.g., Polyaniline), Insulating Polymer (e.g., Polystyrene) | Tunable conductivity, improved processability | researchgate.net |
| Polymer-Nanoparticle Composites | Polymer Matrix, Silica Nanoparticles | Enhanced mechanical properties, controlled morphology | researchgate.net |
| Hybrid Bio-composites | Polymer Matrix, Natural Biodegradable Fibers | Sustainability, low density, cost-effectiveness | mdpi.com |
Exploration of Unconventional Applications and Fundamental Phenomena
Beyond established applications, there is significant interest in exploring unconventional phenomena and novel uses for complex polymers. Two such areas are aggregation-induced emission (AIE) and the molecular wire effect.
Aggregation-Induced Emission (AIE): Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission decreases at high concentrations or in the solid state. In contrast, AIE-active molecules show enhanced fluorescence upon aggregation. nih.gov This phenomenon is often attributed to the restriction of intramolecular motion in the aggregated state. nih.gov Polymers containing moieties like tetraphenylethylene (B103901) are well-known for their AIE properties. nih.govnih.gov The dicyanovinyl group, present in POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), is a strong electron-withdrawing group and can contribute to the creation of luminogens. The exploration of AIE in polymers with such structures could lead to new applications in sensors, bio-imaging, and solid-state lighting. For example, AIE-active polymers have been used for the specific detection of metal ions like Fe²⁺. rsc.org
Molecular Wire Effect: The π-electron systems that are fundamental to the electro-optic properties of polymers can also allow them to act as "molecular wires," facilitating charge transport over molecular distances. mdpi.comresearchgate.net In POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE), the conjugated structure formed by the aniline (B41778) donor and the dicyanovinyl acceptor group creates a pathway for electron delocalization. Understanding and controlling this charge transport at the molecular level is a key challenge. Future research in this area could lead to the development of novel electronic components, such as molecular-scale transistors and memory elements, and could further enhance the electro-optic properties of the material by improving charge transfer efficiency.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXYETHYL)ANILINE-ALT-TEREPHTHALATE), and how do reaction conditions influence polymer properties?
- Methodology : The polymer is synthesized via copolymerization of functionalized monomers. For example, Stille coupling (used in analogous polymers) enables precise control over conjugation length and electronic properties . Reaction temperature, catalyst loading (e.g., palladium-based catalysts), and monomer feed ratios critically affect molecular weight, solubility, and optical properties. Post-polymerization purification via Soxhlet extraction with methanol/acetone removes unreacted monomers and oligomers .
- Key Parameters : Monitor reaction progress using gel permeation chromatography (GPC) for molecular weight distribution and UV-Vis spectroscopy for π-conjugation integrity.
Q. How should researchers characterize the electronic and optical properties of this polymer?
- Methodology :
- UV-Vis-NIR Spectroscopy : Identify absorption maxima (λmax) to assess bandgap tuning. For similar dicyanovinyl-containing polymers, λmax ranges between 450–600 nm, indicating narrow bandgaps (~1.5–2.0 eV) .
- Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using ferrocene as a reference. For example, polymers with dicyanovinyl groups exhibit LUMO levels around -3.5 eV, suitable for electron transport .
- FTIR and Raman Spectroscopy : Confirm structural motifs like C≡N stretching (~2200 cm⁻¹) and aromatic backbone vibrations .
Q. What safety protocols are essential when handling this polymer and its precursors?
- Guidelines :
- Precursor Handling : N,N-Bis(2-hydroxyethyl)aniline derivatives may release toxic HCl gas when exposed to oxidizers. Use fume hoods, nitrile gloves, and safety goggles .
- Polymer Storage : Store in airtight containers under inert gas (N2 or Ar) to prevent oxidation. Degradation products can alter optoelectronic performance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported charge-carrier mobility values for this polymer?
- Analysis Framework :
- Sample Purity : Batch-to-batch variability in molecular weight (PDI > 1.5) can lead to inconsistent mobility measurements. Use GPC and MALDI-TOF to verify uniformity .
- Film Morphology : Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIXS) correlate nanoscale ordering (e.g., π-π stacking distances) with mobility. Annealing at 150°C for 10 minutes often optimizes crystallinity .
- Device Architecture : Mobility discrepancies may arise from electrode work function mismatches. Test with hole/electron transport layers (e.g., MoO3 or ZnO) to isolate polymer performance .
Q. What strategies mitigate hydrolytic instability of the hydroxyethyl groups in aqueous or humid environments?
- Experimental Design :
- Protective Functionalization : Acetylate hydroxyl groups using acetic anhydride to form ester linkages, reducing hydrophilicity. Confirm stability via FTIR (C=O peak at ~1750 cm⁻¹) .
- Crosslinking : Introduce diisocyanate crosslinkers (e.g., hexamethylene diisocyanate) to form urethane bonds, enhancing mechanical and chemical resistance. Monitor gelation points using rheometry .
Q. How does the copolymer composition (e.g., terephthalate vs. dicyanovinyl ratios) influence exciton dissociation efficiency in photovoltaic applications?
- Methodology :
-
Systematic Variation : Synthesize copolymers with monomer feed ratios from 1:1 to 1:4.8 (dicyanovinyl:terephthalate). Use photoluminescence quenching assays to quantify exciton diffusion lengths .
-
Transient Absorption Spectroscopy : Measure exciton lifetime (τ) and charge separation kinetics. Optimal ratios (e.g., 1:1) reduce τ from ~200 ps to <50 ps, indicating efficient dissociation .
-
Device Testing : Fabricate bulk heterojunction solar cells with PC71BM as the acceptor. Correlate PCE (power conversion efficiency) with copolymer composition (Table 1).
Table 1 : Photovoltaic performance vs. copolymer ratio
Dicyanovinyl:Terephthalate Ratio PCE (%) Jsc (mA/cm²) Voc (V) 1:1 5.2 12.1 0.68 1:2 3.8 9.4 0.65 1:4.8 2.1 5.7 0.61
Q. What computational methods predict the polymer’s band structure and interfacial compatibility with common electrodes?
- Approach :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to optimize geometry and compute HOMO/LUMO levels. Compare with experimental CV data to validate accuracy .
- Molecular Dynamics (MD) : Simulate polymer-electrode (e.g., ITO, Au) interfaces with Materials Studio. Analyze adhesion energy and charge injection barriers (<0.3 eV for Ohmic contact) .
Data Contradiction and Validation
Q. Why do some studies report fluorescence quenching while others observe enhanced emission in thin films?
- Resolution :
- Aggregation State : In dilute solutions, fluorescence is quenched due to dicyanovinyl’s electron-withdrawing effect. In solid state, J-aggregation can enhance emission via exciton coupling. Use fluorescence microscopy with polarized filters to distinguish aggregation modes .
- Environmental Sensitivity : Humidity-induced swelling disrupts π-stacking, reducing quenching. Conduct in-situ PL measurements under controlled humidity (10–90% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
